1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone
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Overview
Description
1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone is an organic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is also known by other names such as 1-acetyl-4-piperidinemethanol . This compound is characterized by a piperidine ring substituted with a hydroxymethyl group and an ethanone moiety. It is a solid with a white or off-white appearance and exhibits moderate solubility in water and organic solvents .
Preparation Methods
The synthesis of 1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone can be achieved through various chemical reactions. One common method involves the reaction of 4-piperidinemethanol with acetic anhydride in the presence of sodium hydroxide . The reaction conditions typically include a controlled temperature and a dry, inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity . The hydroxymethyl group may participate in hydrogen bonding and other interactions, influencing the compound’s biological activity . Detailed studies on its mechanism of action are ongoing to fully elucidate its effects.
Comparison with Similar Compounds
1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone can be compared with other piperidine derivatives such as:
1-(4-(Hydroxymethyl)phenyl)ethanone: Similar structure but with a phenyl ring instead of a piperidine ring.
Piperidine: The parent compound with a simpler structure.
1-(4-(Hydroxymethyl)piperidin-1-yl)ethanone: A closely related compound with slight structural variations.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-[4-[4-(hydroxymethyl)piperidin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C14H19NO2/c1-11(17)13-2-4-14(5-3-13)15-8-6-12(10-16)7-9-15/h2-5,12,16H,6-10H2,1H3 |
InChI Key |
SMBXFZNMOVKWOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)CO |
Origin of Product |
United States |
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